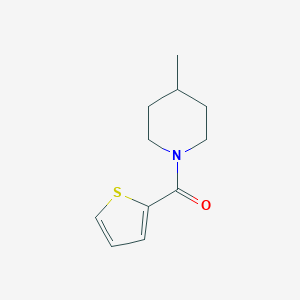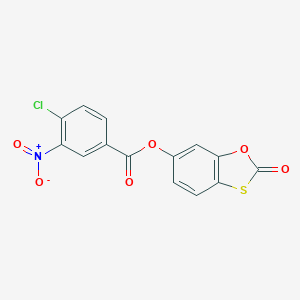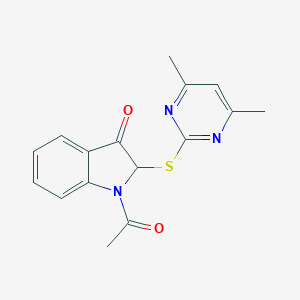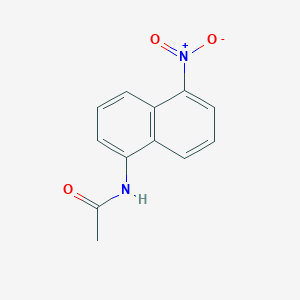
4-Methyl-1-(2-thienylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(2-thienylcarbonyl)piperidine, also known as Methylphenidate, is a central nervous system stimulant that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a Schedule II controlled substance due to its potential for abuse and addiction. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus and attention.
Mechanism of Action
4-Methyl-1-(2-thienylcarbonyl)piperidineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels helps to improve focus and attention.
Biochemical and Physiological Effects:
4-Methyl-1-(2-thienylcarbonyl)piperidineate has been shown to increase heart rate, blood pressure, and body temperature. It can also cause side effects such as insomnia, loss of appetite, and anxiety. Long-term use of methylphenidate can lead to tolerance, dependence, and addiction.
Advantages and Limitations for Lab Experiments
4-Methyl-1-(2-thienylcarbonyl)piperidineate has been used in laboratory experiments to study its effects on neurotransmitter levels, brain function, and behavior. It is a useful tool for studying the neurobiology of ADHD and other conditions. However, the potential for abuse and addiction makes it important to use caution when using methylphenidate in laboratory experiments.
Future Directions
There are several areas of research that could be explored in the future. These include:
1. Investigating the long-term effects of methylphenidate use on brain function and behavior.
2. Developing new medications that target the same neurotransmitter systems as methylphenidate but with fewer side effects and less potential for abuse.
3. Studying the effects of methylphenidate on other conditions, such as depression and anxiety.
4. Exploring the use of methylphenidate in combination with other medications to improve treatment outcomes for ADHD and other conditions.
Synthesis Methods
4-Methyl-1-(2-thienylcarbonyl)piperidineate can be synthesized through several methods, including the Leuckart-Wallach reaction and the Friedel-Crafts acylation reaction. The Leuckart-Wallach reaction involves the reduction of ethyl 2-oximinoacetate with ammonium formate, followed by the reaction of the resulting methyl 2-aminopropionate with thionyl chloride and thienylacetyl chloride. The Friedel-Crafts acylation reaction involves the reaction of thienylacetic acid with acetyl chloride in the presence of aluminum chloride.
Scientific Research Applications
4-Methyl-1-(2-thienylcarbonyl)piperidineate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. 4-Methyl-1-(2-thienylcarbonyl)piperidineate has also been studied for its potential use in treating other conditions, such as depression, anxiety, and cognitive impairment in Alzheimer's disease.
properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H15NOS/c1-9-4-6-12(7-5-9)11(13)10-3-2-8-14-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
OXFWLBDOZCXXAU-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CS2 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-Chlorobenzyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B262270.png)


![2-({2-Chloro-5-[(2-{4-nitrophenyl}-2-oxoethyl)sulfanyl]phenyl}sulfanyl)-1-{4-nitrophenyl}ethanone](/img/structure/B262278.png)
![Ethyl 2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B262279.png)
![2-{[(4-fluorophenyl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B262281.png)
![Methyl 3-{[(4-chloroanilino)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B262289.png)

![Ethyl 4-(2-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethyl)-1-piperazinecarboxylate](/img/structure/B262297.png)
![6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B262298.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-cyclopentylacetamide](/img/structure/B262305.png)

![2,3-Bis[(4-methylphenyl)sulfonyl]propene](/img/structure/B262312.png)